5-O-Ethylcleroindicin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Ethylcleroindicin D is a natural product derived from the plant genus Clerodendrum. It is a perhydrobenzofuran derivative with the molecular formula C10H16O4 and a molecular weight of 200.234 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Ethylcleroindicin D typically involves the extraction from the aerial parts of Clerodendrum bungei. The compound is isolated using chromatographic techniques and its structure is elucidated through spectral and chemical evidence .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-O-Ethylcleroindicin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
5-O-Ethylcleroindicin D has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of natural product chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 5-O-Ethylcleroindicin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Bungein A: Another compound isolated from Clerodendrum bungei, structurally similar to 5-O-Ethylcleroindicin D but with different functional groups.
Cleroindin B and C: These compounds share a similar benzofuran core but differ in their side chains and functional groups.
Uniqueness: this compound stands out due to its unique ethoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other related compounds and contributes to its specific applications in research.
Properties
CAS No. |
488138-32-5 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.234 |
IUPAC Name |
(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1 |
InChI Key |
ZAEAITRXNOLOMQ-GUBZILKMSA-N |
SMILES |
CCOC1CC(=O)CC2C1(CCO2)O |
Appearance |
Oil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.